molecular formula C16H14N2O2S B505948 N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 476285-13-9

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No. B505948
M. Wt: 298.4g/mol
InChI Key: OOCFGEXAXSIKDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves bridging acyl groups at specific positions . For instance, a series of nine new compounds bridged by acyl groups at the 5,8-dihydroxyl group of DHNQ were synthesized . The size of the acyl group was found to influence the antitumor activity of the compounds .

Scientific Research Applications

Antimicrobial Activities

A novel synthesis approach involving benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol, has demonstrated moderate antimicrobial activities against a broad spectrum of Gram-positive and Gram-negative bacterial strains. These compounds, derived from a ketene source that includes structures related to N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, highlight the potential for developing new antimicrobial agents (Alborz et al., 2018).

Antitumor Evaluation

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, using the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, has shown considerable anticancer activity against several human tumor cell lines. This underlines the compound's role in the development of potential antitumor therapies (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Pharmacologically Active Agents

The compound also serves as a building block in the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, showcasing its versatility in organic synthesis. This capability is essential for developing novel pharmacologically active molecules, offering a pathway to explore diverse medicinal chemistry applications (Ghosh et al., 2009).

Future Directions

The future research directions could involve further synthesis and evaluation of similar compounds, particularly focusing on their potential applications in medicine, such as their antitumor activity .

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-6-5-9-13-15(11)18-16(21-13)17-14(19)10-20-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCFGEXAXSIKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

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